N-Ethyl-D-glucamine

Catalog No.
S1505948
CAS No.
14216-22-9
M.F
C8H19NO5
M. Wt
209.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-D-glucamine

CAS Number

14216-22-9

Product Name

N-Ethyl-D-glucamine

IUPAC Name

(2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C8H19NO5

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C8H19NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h5-14H,2-4H2,1H3/t5-,6+,7+,8+/m0/s1

InChI Key

IKXCHOUDIPZROZ-LXGUWJNJSA-N

SMILES

CCNCC(C(C(C(CO)O)O)O)O

Canonical SMILES

CCNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
  • Contrast agent in medical imaging

    Eglumine is a component of some contrast agents used in magnetic resonance imaging (MRI) []. These agents help improve the visibility of certain tissues and organs during MRI scans, allowing for better diagnosis of various medical conditions.

  • Delivery system for drugs and other therapeutic agents

    Researchers are exploring the use of eglumine as a carrier molecule for delivering drugs and other therapeutic agents to specific tissues or cells in the body. This approach, known as drug delivery, has the potential to improve the effectiveness and safety of various treatments [].

  • Research on cellular processes

    Eglumine can be used in cell culture experiments to study various cellular processes, such as membrane transport and protein interactions. Its properties allow researchers to manipulate the environment within cells and observe their responses [].

Eglumine is a derivative of D-glucamine, a naturally occurring sugar alcohol. It's synthesized by replacing the hydroxyl group at the first carbon position of D-glucamine with an ethyl amine group []. Eglumine's significance lies in its ability to form water-soluble salts with various drugs, improving their bioavailability and delivery within the body [].


Molecular Structure Analysis

Eglumine possesses a six-carbon backbone with multiple hydroxyl groups and an ethylamine moiety attached to the first carbon. The key features include:

  • Chiral center: The carbon atom at the second position is chiral, meaning it has four different substituents and can exist in two non-superimposable mirror image forms [].
  • Hydrogen bonding: The hydroxyl groups can participate in hydrogen bonding with other molecules, influencing solubility and interactions with other compounds [].
  • Positive charge: The ethylamine group can become protonated in solution, giving Eglumine a positive charge at physiological pH [].

This combination of features allows Eglumine to interact with various drug molecules and enhance their water solubility.


Chemical Reactions Analysis

Drug (acidic) + Eglumine (base) -> Drug-Eglumine (salt)

For example, the anthelmintic drug nitroxynil forms a water-soluble salt with Eglumine, improving its effectiveness against liver fluke infections in animals [].

Information on the specific synthesis of Eglumine is limited, but it likely involves chemical reactions between D-glucamine and ethylating agents.


Physical And Chemical Properties Analysis

  • Solid form: Likely exists as a white crystalline solid at room temperature [].
  • Solubility: Highly soluble in water due to the presence of multiple hydroxyl groups [].
  • Stability: Presumed to be stable under normal storage conditions based on the stability of similar sugar alcohols [].

XLogP3

-2.5

UNII

K94D9J0608

Other CAS

14216-22-9

Wikipedia

Eglumine

Dates

Modify: 2023-08-15

Explore Compound Types